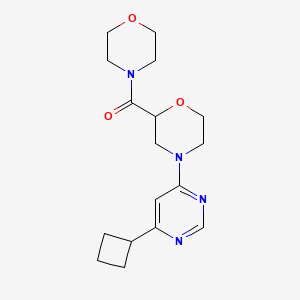![molecular formula C22H31N5O B12265006 6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265006.png)
6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound featuring a piperazine and piperidine moiety linked through a butynyl ether chain to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by their coupling through a butynyl ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperazine or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A compound with a similar piperazine moiety but different functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine derivative with distinct biological activities.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: A compound with a piperazine ring and benzodiazepine structure.
Uniqueness
6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile is unique due to its combination of piperazine, piperidine, and pyridine moieties linked through a butynyl ether chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C22H31N5O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C22H31N5O/c1-19(2)26-15-13-25(14-16-26)10-3-4-17-28-21-8-11-27(12-9-21)22-7-5-6-20(18-23)24-22/h5-7,19,21H,8-17H2,1-2H3 |
InChI Key |
DHXKQWPKNZFSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12264924.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12264931.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B12264934.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12264938.png)
![7-methoxy-3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12264945.png)
![5-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12264963.png)
![3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methylpyrrolidin-2-one](/img/structure/B12264964.png)
![4-chloro-1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12264966.png)
![2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12264967.png)
![N-(3,4-dimethylphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12264986.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B12264994.png)
![N,5-dimethyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12264998.png)
![4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine](/img/structure/B12265009.png)

